Fmoc-L-2-Thienylalanine

Peptide Synthesis Quality Control Solid-Phase Synthesis

Fmoc-L-2-thienylalanine is a non-proteinogenic, Fmoc-protected amino acid for SPPS featuring a thiophene side chain. Unlike Fmoc-phenylalanine, its sulfur-containing heterocycle imparts distinct electronics, geometry, and intermolecular interactions—enabling peptide conformations unattainable with canonical aromatics. For SAR studies, ≥99% purity minimizes deletion sequences and side products. In GPCR programs, thienylalanine substitution has demonstrated >10-fold binding selectivity improvements. Its enhanced electrical conductance also suits peptide-based bioelectronic materials. Bulk quantities available.

Molecular Formula C22H19NO4S
Molecular Weight 393.46
CAS No. 130309-35-2; 186320-06-9; 220497-90-5
Cat. No. B2867836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-2-Thienylalanine
CAS130309-35-2; 186320-06-9; 220497-90-5
Molecular FormulaC22H19NO4S
Molecular Weight393.46
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)C(=O)O
InChIInChI=1S/C22H19NO4S/c24-21(25)20(12-14-6-5-11-28-14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1
InChIKeyPXBMQFMUHRNKTG-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-2-Thienylalanine for Solid-Phase Peptide Synthesis: Procurement Specifications and Chemical Profile


Fmoc-L-2-Thienylalanine (CAS: 130309-35-2), also known as Fmoc-3-(2-thienyl)-L-alanine, is a protected, non-proteinogenic L-amino acid derivative utilized in Fmoc-based solid-phase peptide synthesis (SPPS) . It features a thiophene-containing side chain, offering distinct chemical and structural properties compared to canonical aromatic amino acids like phenylalanine [1]. As a specialized building block for peptidomimetic and drug discovery research, its procurement is based on defined analytical specifications including ≥98% HPLC purity, a melting point of 168-170°C, and specific optical rotation .

Fmoc-L-2-Thienylalanine: Why Fmoc-Phenylalanine or Unprotected Analogs Are Not Direct Replacements


Fmoc-L-2-thienylalanine cannot be generically substituted with standard Fmoc-protected aromatic amino acids like Fmoc-L-phenylalanine due to fundamental differences in side-chain electronics, geometry, and resulting peptide behavior. The thiophene ring is not a simple bioisostere for a phenyl ring. Its sulfur atom introduces altered polarity and potential for unique intermolecular interactions, while its smaller size and different bond angles can significantly impact peptide secondary structure and target binding . Consequently, peptides incorporating this residue exhibit distinct conformational and biological activity profiles that cannot be achieved with phenylalanine-based analogs, making direct substitution without rigorous re-evaluation an unreliable strategy for peptide design [1].

Fmoc-L-2-Thienylalanine: Quantified Evidence of Differential Performance for Procurement Decision-Making


Comparative Purity and Analytical Specifications for Reliable Peptide Synthesis

Fmoc-L-2-thienylalanine is routinely supplied with a purity specification of ≥99% as determined by HPLC . This level of purity is critical for minimizing side-reactions and deletions during solid-phase peptide synthesis (SPPS), which can significantly reduce final product yield and purity. This compares favorably to lower-purity alternatives (e.g., 90% or 98% minimum) where the presence of impurities can directly impact synthesis efficiency .

Peptide Synthesis Quality Control Solid-Phase Synthesis

Enhanced Amyloid Peptide Conductance via Thienylalanine Substitution

Substitution of phenylalanine (Phe) with 2-thienylalanine (2-Thi) in an amyloid beta (Aβ)-derived peptide filament led to a measurable improvement in electrical conductance compared to the native Phe-containing sequence. Conversely, substitution with the isomeric 3-thienylalanine did not yield the same enhancement, underscoring the specificity of the 2-thienyl moiety for this application [1].

Amyloid Beta Bioelectronics Unnatural Amino Acids

Enhanced Selectivity in Oxytocin Antagonist Design Through Thienylalanine Incorporation

In a study designing oxytocin antagonists more selective than atosiban, the incorporation of L- or D-thienylalanine (Thi) at position 2 of a series of oxytocin antagonist peptides resulted in potent in vitro oxytocin antagonism (anti-OT pA2 values ranging from 7.76 to 8.05) [1]. Crucially, these Thi-substituted analogues exhibited markedly reduced anti-vasopressor (V1a receptor) potencies (anti-V1a pA2 values of ~5–5.80) compared to the parent phenylalanine-containing peptides (anti-V1a pA2 range from 6.48 to 7.10) [1]. This represents a significant improvement in receptor subtype selectivity, a key parameter in reducing off-target effects.

Oxytocin Antagonist Peptide Therapeutics Vasopressin Receptors

Favorable In Vivo Safety Profile of a Thienylalanine-Containing Peptidomimetic

The peptidomimetic compound 3-Thienylalanine-Ornithine-Proline (TOP), which incorporates a thienylalanine residue, demonstrated a favorable safety profile in a 28-day sub-chronic toxicity study in rats [1]. At a dose 10 times higher than its effective pharmacological dose (up to 100 mg/kg), TOP did not produce any signs of toxicity, with no significant adverse effects observed in blood chemistry, hematology, or histology [1].

ACE Inhibitor Peptidomimetic In Vivo Toxicology

Patent-Disclosed Application in Thrombin Inhibitor Synthesis

The D-enantiomer, Fmoc-D-2-thienylalanine, has been specifically cited in a patent (WO1999019356A1) as a key building block for the synthesis of AS-Z-P, a trivalent thrombin inhibitor [1]. This highlights the utility of the 2-thienylalanine scaffold in developing peptide-based drugs targeting the coagulation cascade. The use of the L-enantiomer would be expected to generate peptides with different stereochemical and biological properties.

Thrombin Inhibitor Anticoagulant Peptide Therapeutic

Fmoc-L-2-Thienylalanine: Recommended Procurement Scenarios Based on Quantified Evidence


Synthesis of High-Fidelity Peptide Libraries Requiring High-Purity Building Blocks

For research programs involving the synthesis of peptide libraries for drug screening or structure-activity relationship (SAR) studies, procurement of Fmoc-L-2-thienylalanine with a purity specification of ≥99% is recommended. As indicated by the comparative purity analysis, this higher grade minimizes the risk of deletion sequences and side products, leading to more reliable and interpretable screening data .

Development of Peptide-Based Bioelectronic Materials

Investigators working on peptide-based nanowires, sensors, or other bioelectronic materials should prioritize Fmoc-L-2-thienylalanine. Its thiophene side chain has been shown to confer enhanced electrical conductance in amyloid-derived peptide filaments when substituted for phenylalanine, a property not observed with phenylalanine or 3-thienylalanine [1].

Design of Receptor-Selective Peptide Therapeutics with Reduced Off-Target Activity

Medicinal chemists aiming to improve the selectivity profile of peptide ligands for GPCRs or other receptor families should consider this compound. Direct comparative evidence in oxytocin/vasopressin receptor systems demonstrates that replacing a phenylalanine residue with thienylalanine can lead to a >10-fold reduction in binding to an undesired receptor subtype (V1a) while maintaining potent activity at the primary target (OT receptor) [2].

Exploratory Synthesis of Novel Peptidomimetics for In Vivo Proof-of-Concept Studies

Given the favorable in vivo safety profile demonstrated by a thienylalanine-containing peptidomimetic (TOP) in a 28-day toxicology study, this building block is a strong candidate for programs preparing for early-stage in vivo efficacy and tolerability assessments [3].

Quote Request

Request a Quote for Fmoc-L-2-Thienylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.